Cas no 923009-54-5 (tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate)

Tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound featuring a diazaspiro framework, which is valuable in medicinal chemistry and drug discovery. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective deprotection in synthetic applications. The spirocyclic core offers conformational rigidity, making it useful for designing bioactive molecules with improved binding affinity and metabolic stability. This intermediate is particularly relevant in the synthesis of pharmacophores targeting central nervous system (CNS) disorders and protease inhibitors. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic routes. The compound’s versatility and compatibility with diverse reaction conditions make it a preferred choice for advanced organic synthesis.
tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate structure
923009-54-5 structure
Product Name:tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
CAS No:923009-54-5
MF:C14H24N2O3
MW:268.351963996887
MDL:MFCD08461384
CID:832180
PubChem ID:45074355
Update Time:2025-06-09

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,8-Diazaspiro[5.5]undecane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester
    • 8-Boc-2,8-DIAZA-SPIRO[5.5]UNDECAN-1-ONE
    • tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
    • tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
    • TERT-BUTYL 7-OXO-2,8-DIAZASPIRO[5.5]UNDECANE-2-CARBOXYLATE
    • Y4713
    • 1,1-Dimethylethyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate (ACI)
    • SY111192
    • DTXSID00662900
    • MFCD08461384
    • AS-63782
    • I10489
    • AKOS015949390
    • tert-Butyl5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
    • EN300-153898
    • SCHEMBL1207913
    • 8-Boc-2,8-diazaspiro[5.5]undecan-1-one
    • J-524743
    • SB23142
    • CS-0000452
    • 923009-54-5
    • YLB00954
    • MDL: MFCD08461384
    • Inchi: 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
    • InChI Key: BCWUGEIFXRKYMP-UHFFFAOYSA-N
    • SMILES: O=C(N1CC2(CCCNC2=O)CCC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 268.17900
  • Monoisotopic Mass: 268.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.64000
  • LogP: 2.18040

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of spiro-cyclic compounds as acetyl-CoA carboxylase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  16 h, rt
Reference
Preparation of spiro-lactam NMDA receptor modulators and uses thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -15 °C; 1 h, -15 °C
1.2 Solvents: Tetrahydrofuran ;  -15 °C; -15 °C → rt; overnight, rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 50 - 60 °C
1.4 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, reflux
Reference
Method for preparing diazaspirocyclic compounds
, China, , ,

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Raw materials

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Preparation Products

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:923009-54-5)tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Order Number:A950378
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:07
Price ($):255.0/976.0
Email:sales@amadischem.com

Additional information on tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate

Introduction to Tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 923009-54-5)

Tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate, identified by its Chemical Abstracts Service (CAS) number 923009-54-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic diamine derivative exhibits a unique structural framework, combining a tert-butyl ester group with a 1-oxo moiety, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate features a spirocyclic core, which is a key feature in many bioactive molecules. The spirocyclic arrangement provides rigidity to the molecule, potentially enhancing its binding affinity and selectivity towards biological targets. Additionally, the presence of both azaspiro and ester functionalities introduces diverse chemical reactivity, enabling modifications that can fine-tune its pharmacological properties.

In recent years, spirocyclic compounds have been extensively studied due to their remarkable biological activities and structural advantages. These compounds often exhibit improved metabolic stability, reduced toxicity, and enhanced solubility compared to traditional drug molecules. The tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate structure aligns well with these desirable characteristics, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate is its potential application in the development of novel therapeutic agents. The spirocyclic core can serve as a privileged scaffold, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, the ester group provides a handle for further chemical modifications, allowing researchers to explore various derivatives with tailored pharmacological profiles.

Recent studies have highlighted the importance of spirocyclic diamines in medicinal chemistry. These compounds have shown promise in inhibiting various enzymatic targets involved in inflammatory pathways, cancer metabolism, and neurodegenerative diseases. The tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate derivative, with its unique structural features, is poised to contribute to these efforts by serving as a versatile building block for drug discovery.

The synthesis of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The spirocyclic core is typically formed through cyclization reactions involving appropriately functionalized precursors. The introduction of the tert-butyl ester group and the 1-oxo moiety further requires careful optimization to ensure high yield and purity.

Advances in synthetic methodologies have enabled more efficient and scalable production of complex spirocyclic compounds like tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate. Techniques such as transition-metal-catalyzed reactions and flow chemistry have significantly improved the accessibility of these molecules for medicinal chemistry applications.

The pharmacological potential of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate has been explored through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting binding affinities and identifying potential lead compounds based on structural features similar to known bioactive molecules.

In vitro assays have further validated these predictions by evaluating the biological activity of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate against various targets relevant to human health conditions such as inflammation and cancer. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.

The versatility of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate extends beyond its use as an intermediate in drug synthesis; it also serves as a model compound for understanding the structural requirements for bioactivity in spirocyclic molecules.

Future research directions may focus on expanding the chemical diversity of derivatives derived from tert-butyl 1-oxyo -2, exploring new synthetic routes to improve accessibility,and investigating their potential in preclinical studies for various therapeutic indications.

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Amadis Chemical Company Limited
(CAS:923009-54-5)tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
A950378
Purity:99%/99%
Quantity:1g/5g
Price ($):255.0/976.0
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